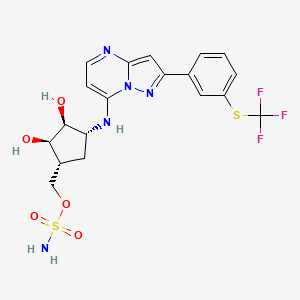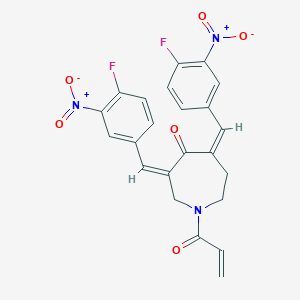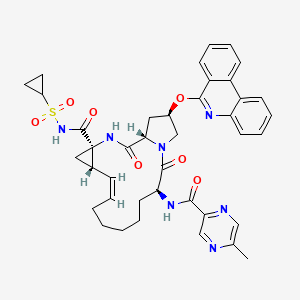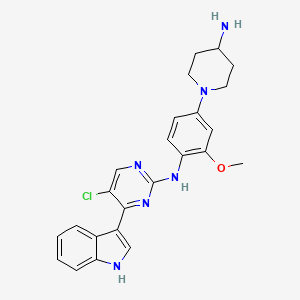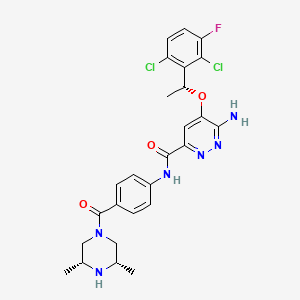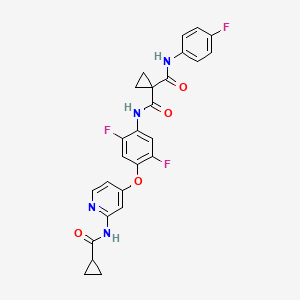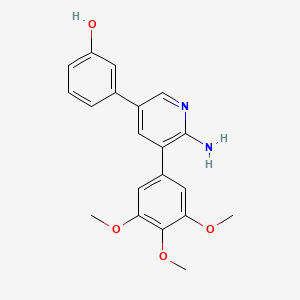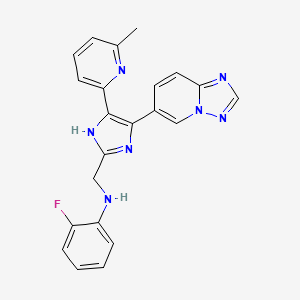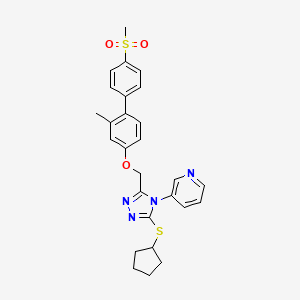
NPY (humain, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuropeptide Y, a polypeptide consisting of 36 amino acid residues, was first isolated from the porcine brain in 1982. It belongs to the neuroendocrine peptide family, which also includes peptide YY and pancreatic polypeptide . Neuropeptide Y is widely distributed in the central and peripheral nervous systems and is involved in regulating various biological processes, including food intake, energy metabolism, and emotional expression .
Applications De Recherche Scientifique
Neuropeptide Y has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating food intake, energy metabolism, and stress responses.
Medicine: Explored for its potential therapeutic applications in treating obesity, anxiety, and depression.
Mécanisme D'action
Target of Action
Neuropeptide Y (NPY) is a 36-amino acid polypeptide that is widely expressed in the central and peripheral nervous systems . It primarily targets the Neuropeptide Y receptors, mainly Y1, Y2, Y4, and Y5 . These receptors are involved in various physiological processes, including cardiovascular function, digestion, endocrine function, and nervous system activity .
Mode of Action
Neuropeptide Y interacts with its receptors to influence various physiological processes. For instance, in the context of epilepsy, Neuropeptide Y is thought to act as an endogenous anticonvulsant that performs its action through Y2 and Y5 receptors . In the autonomic system, it is produced mainly by neurons of the sympathetic nervous system and serves as a strong vasoconstrictor and also causes growth of fat tissue .
Pharmacokinetics
It is known that neuropeptide y is synthesized in gabaergic neurons and acts as a neurotransmitter during cellular communication . It is also known to be secreted alongside other neurotransmitters such as GABA and glutamate .
Action Environment
The action of Neuropeptide Y can be influenced by various environmental factors. For instance, it has been found that Neuropeptide Y acts directly in the periphery on fat tissue and mediates stress-induced obesity and metabolic syndrome . Furthermore, it has been suggested that Neuropeptide Y’s effects on food intake, sexual behavior, and blood pressure are mediated by Y5 and/or Y1 receptors within the hypothalamus .
Analyse Biochimique
Biochemical Properties
Neuropeptide Y interacts with various enzymes, proteins, and other biomolecules. It binds to Neuropeptide Y receptors (NPYRs), which belong to the class A or rhodopsin-like G-protein coupled receptor family . Five subtypes of the NPY receptor have been identified . NPY affects the nutritional and inflammatory microenvironments through its interaction with immune cells, brain-derived trophic factor (BDNF), and angiogenesis promotion to maintain body homeostasis .
Cellular Effects
Neuropeptide Y exerts significant effects on various types of cells and cellular processes. It regulates brain activity, resilience to stress, digestion, blood pressure, heart rate, body metabolism, and immune functions . NPY is neuroprotective, restores bone marrow dysfunction, and regulates bone marrow microenvironment composition .
Molecular Mechanism
At the molecular level, Neuropeptide Y exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Sympathetic neurons release NPY with norepinephrine to coordinate parasympathetic and sympathetic neurotransmission .
Metabolic Pathways
Neuropeptide Y is involved in various metabolic pathways. It plays a major role in controlling appetite, blood pressure, cardiac contractility, and intestinal secretion .
Subcellular Localization
It is known that NPY is expressed throughout the central (CNS) and peripheral nervous systems (PNS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neuropeptide Y is synthesized through solid-phase peptide synthesis, a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . This method involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds .
Industrial Production Methods
Industrial production of neuropeptide Y involves recombinant DNA technology, where the gene encoding neuropeptide Y is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli or yeast . The host organism then produces neuropeptide Y, which is subsequently purified using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Neuropeptide Y undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include modified peptides with altered biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptide YY: Another member of the neuroendocrine peptide family, involved in regulating appetite and digestion.
Pancreatic Polypeptide: Regulates pancreatic secretion activities and influences hepatic glycogen levels.
Uniqueness
Neuropeptide Y is unique in its widespread distribution in both the central and peripheral nervous systems and its involvement in a broad range of physiological processes . Unlike peptide YY and pancreatic polypeptide, neuropeptide Y has a more significant role in regulating stress responses and energy metabolism .
Propriétés
Numéro CAS |
90880-35-6 |
|---|---|
Formule moléculaire |
C189H285N55O57S |
Poids moléculaire |
4271.74 |
Key on ui application |
Neuropeptide Y (NPY) is one of the most potent neurotransmitters in reproductive endocrine functions and endocrine functions regulating stress, metabolism and eating behavior. |
Point d'ébullition |
N/A |
melting_point |
N/A |
Séquence |
H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 acetate salt |
Source |
Synthetic |
Synonymes |
NPY (human, rat) |
Origine du produit |
United States |
Q1: How does Neuropeptide Y influence dopamine release in the nucleus accumbens, and which receptor subtype seems to be involved?
A1: The research paper [] demonstrates that Neuropeptide Y (NPY) enhances N-methyl-D-aspartate (NMDA)-stimulated dopamine release in rat nucleus accumbens slices. Interestingly, this enhancement is reversed by sigma receptor antagonists, specifically those targeting the sigma-1 subtype, as well as by a Y receptor antagonist (PYX-1). This suggests that NPY's effect on dopamine release might involve a sigma-1-like receptor, potentially representing a distinct subtype or a subpopulation within the broader family of Y receptors. Further research is needed to fully characterize this receptor and its relationship to both sigma and Y receptor families.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


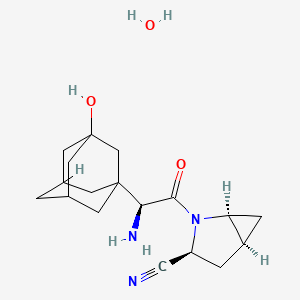
![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)

![1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B612272.png)
![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B612273.png)
